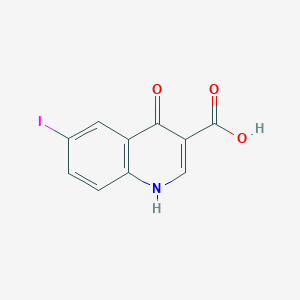

![molecular formula C15H22N2O3 B1300259 4-[4-(2-羟基乙基)-哌嗪-1-基甲基]-苯甲酸甲酯 CAS No. 41595-34-0](/img/structure/B1300259.png)

4-[4-(2-羟基乙基)-哌嗪-1-基甲基]-苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

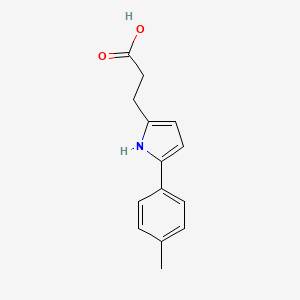

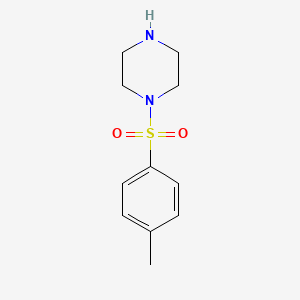

The compound "4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester" is a chemical entity that appears to be related to a class of compounds involving piperazine as a core structure. Piperazine derivatives are known for their diverse biological activities and are often explored for their pharmacological potential. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on piperazine derivatives and their esters.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions, as seen in the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, which was synthesized through a modified Claisen ester condensation and several other steps, yielding a compound for pharmacokinetic and pharmacodynamic evaluation . Similarly, the synthesis of other piperazine derivatives, such as those described in the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, involves the addition of amines to diethyl maleate followed by cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the piperazine ring often adopting a chair conformation, as seen in the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) . The dihedral angles between the piperazine ring and the benzene ring in EPBA provide insights into the spatial arrangement that could be expected in similar compounds, including the one under analysis.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including esterification, as demonstrated by the synthesis of unsymmetrical ester derivatives of γ-(4-substituted piperazin-1-yl)-α-phenyl propanols with antispasmodic activity . The reactivity of the piperazine nitrogen and the ester group can be exploited in different chemical transformations, which may be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the substituents attached to the piperazine core. For instance, the introduction of a sulfonate reagent for analytical derivatization in liquid chromatography indicates the potential for such derivatives to be used in sensitive detection methods . The solubility, stability, and reactivity of these compounds can be influenced by the presence of ester groups, as seen in the esters of (1,2,5-trimethyl-4-hydroxy-4-piperedyl)- and phenyl-(1,2,5-trimethyl-4-hydroxy-4-piperidyl) acetic acids .

科学研究应用

代谢途径

已经研究了4-[4-(2-羟基乙基)-哌嗪-1-基甲基]-苯甲酸甲酯在药物开发背景下的代谢途径。例如,一种新型抗抑郁药Lu AA21004经历涉及细胞色素P450酶的代谢过程,形成各种代谢物,包括类似于4-[4-(2-羟基乙基)-哌嗪-1-基甲基]-苯甲酸甲酯的苯甲酸衍生物。该研究突出了CYP2D6、CYP2C9和CYP3A4/5在这些代谢途径中的作用(Hvenegaard et al., 2012)。

晶体结构分析

已经分析了与之密切相关的化合物4-[4-(乙氧羰基)哌嗪-1-基]苯甲酸(EPBA)的晶体结构。这项研究为了解这类化合物在不同环境中的行为提供了洞察力(Faizi et al., 2016)。

抗寄生虫活性

已经评估了与4-[4-(2-羟基乙基)-哌嗪-1-基甲基]-苯甲酸甲酯结构相似的化合物的抗寄生虫活性。例如,来自胡椒属植物的各种苯甲酸衍生物显示出对利什曼原虫和克氏锥虫等寄生虫的潜在活性,表明这些化合物在药物化学和药物发现中的相关性(Flores et al., 2008)。

合成和生物活性

已经广泛研究了与4-[4-(2-羟基乙基)-哌嗪-1-基甲基]-苯甲酸甲酯相关的化合物的合成和生物活性。例如,合成了5-芳基-4-酰基-3-羟基-1-(2-哌嗪-1-基乙基)-2,5-二氢吡咯-2-酮的衍生物,并评估了它们的抗微生物活性和对血液凝固的影响,展示了这些化合物的潜在药理应用(Gein et al., 2013)。

分析技术

已经开发了分析方法来研究类似于4-[4-(2-羟基乙基)-哌嗪-1-基甲基]-苯甲酸甲酯的化合物。一个例子是对4-甲基哌嗪-1-羰基二硫酸 3-氰基-3,3-二苯基丙酯盐酸盐(TM-208)的LC-MS/MS分析,其中鉴定和表征了代谢物。这突出了分析化学在理解这类化合物的性质和行为中的重要性(Jiang et al., 2007)。

属性

IUPAC Name |

methyl 4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-20-15(19)14-4-2-13(3-5-14)12-17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRVVDLIBWNIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354796 |

Source

|

| Record name | 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester | |

CAS RN |

41595-34-0 |

Source

|

| Record name | 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)

![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)

![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)